molecular formula C14H25ClN4O B3027670 N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride CAS No. 1353981-53-9

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride

Cat. No.: B3027670
CAS No.: 1353981-53-9
M. Wt: 300.83
InChI Key: TZFOJQWLFFDJPW-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride (CAS: 1353981-53-9) is a pyrimidine derivative with a molecular formula of C₁₄H₂₅ClN₄O and a molecular weight of 300.83 g/mol . The compound features a pyrimidine core substituted at the 4-position with a diethylamine group and at the 6-position with a piperidin-4-ylmethoxy moiety. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom, linked via a methylene-ether (-OCH₂-) bridge to the pyrimidine ring.

The hydrochloride salt form enhances solubility in aqueous media, making it suitable for biological studies. The compound is used in research settings, particularly in medicinal chemistry for exploring structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

N,N-diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O.ClH/c1-3-18(4-2)13-9-14(17-11-16-13)19-10-12-5-7-15-8-6-12;/h9,11-12,15H,3-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFOJQWLFFDJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-53-9
Record name 4-Pyrimidinamine, N,N-diethyl-6-(4-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.

    Methoxy Linker Addition: The methoxy group is introduced through an etherification reaction, where a suitable methoxy donor reacts with the intermediate compound.

    Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine derivatives are widely explored in drug discovery due to their versatility in interacting with biological targets. Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride (Target) 1353981-53-9 C₁₄H₂₅ClN₄O 300.83 Reference compound: Piperidine ring linked via -OCH₂-; diethylamine at position 4.
N,N-Diethyl-6-(meta-tolyl)pyrimidin-4-amine (3d) - C₁₅H₂₀N₃ 242.34 Replaces piperidin-4-ylmethoxy with meta-tolyl (aromatic); no hydrochloride salt.
N,N-Diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride 1185319-47-4 C₁₂H₂₂ClN₅ 271.79 Piperazine (two nitrogen atoms) instead of piperidine; shorter -NH- linker.
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride 1354000-04-6 C₁₂H₂₁ClN₄O 284.78 Pyrrolidine (5-membered ring) with -O- linkage; stereospecific (S-configuration).
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride - C₁₀H₁₇ClN₄ 228.72 Pyrrolidine linked via -CH₂- instead of -OCH₂-; N-methylamine at position 4.
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride - C₁₂H₂₁ClN₄OS 304.84 Additional methoxy and methylthio groups on pyrimidine; piperidine with N-methyl substitution.
Key Observations:

Ring Size and Heteroatoms: The target compound’s piperidine (6-membered, one N) contrasts with piperazine (6-membered, two N) in and pyrrolidine (5-membered, one N) in .

Linker Groups :

  • The -OCH₂- linker in the target compound provides an ether bond, which is hydrolytically stable compared to amine-linked analogs like (-CH₂-).
  • The methylthio (-SMe) and methoxy (-OMe) substituents in introduce sulfur, which may alter electronic properties (e.g., increased lipophilicity) and oxidation susceptibility.

Diethylamine at position 4 (target) vs. N-methylamine in : Larger alkyl groups increase steric bulk, which could hinder binding to compact active sites.

Stereochemistry :

  • The (S)-configured pyrrolidine in highlights the role of stereochemistry in biological activity. Enantiomers may exhibit divergent pharmacokinetic or pharmacodynamic profiles.

Biological Activity

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Product Name This compound
CAS Number 1353981-53-9
Molecular Weight 300.83 g/mol
Molecular Formula C14H25ClN4O
Purity >97%

This compound exhibits its biological activity primarily through its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific protein kinases, which are crucial for various cellular processes, including cell growth and differentiation.

Key Findings:

  • Kinase Inhibition : The compound has demonstrated inhibitory effects on certain kinases involved in cancer progression, making it a candidate for anticancer therapies .
  • Antimicrobial Activity : In vitro studies have shown that it possesses antimicrobial properties, with reported minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Candida albicans .

Anticancer Properties

A study evaluating the compound's anticancer potential revealed significant inhibition of cancer cell proliferation in various cancer cell lines. The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent against tumors .

Antimicrobial Efficacy

The antimicrobial activity was assessed through standard MIC assays:

PathogenMIC (μg/mL)
Escherichia coli6.5
Candida albicans250

These results suggest that the compound could be effective in treating infections caused by these microorganisms .

Case Studies

  • In Vivo Toxicity Assessment : A subacute toxicity study conducted on Kunming mice demonstrated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development .
  • Pharmacokinetic Profile : The pharmacokinetic evaluation indicated an oral bioavailability of approximately 31.8% after administration, with a clearance rate of 82.7 ± 1.97 mL/h/kg. These parameters are critical for understanding the drug's behavior in biological systems and its potential efficacy in therapeutic applications .

Q & A

Q. Optimization Methodology :

  • Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess yield outcomes .
  • Example: A study on pyrimidine derivatives achieved 85% yield by optimizing solvent (THF vs. DMF) and reaction time (24–48 hrs) .

Q. Advanced Application :

  • Compare experimental data with DFT-optimized geometries to validate computational models .

What methodologies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Focus
Methodology :

  • Substituent Variation : Introduce groups (e.g., trifluoromethyl, halogen) at the pyrimidine 4-position to assess effects on lipophilicity and bioactivity .
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., kinase assays) or antimicrobial activity, correlating results with logP and electronic parameters.
  • Statistical Analysis : Use multivariate regression to identify critical substituent properties driving activity .

Example : A trifluoromethyl analog showed 3-fold higher metabolic stability due to increased electron-withdrawing effects .

How can computational chemistry guide the design of novel derivatives with enhanced reactivity?

Advanced Research Focus
Methodology :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible synthetic routes .
  • Solvent Effects : COSMO-RS simulations assess solvent compatibility for reaction steps (e.g., polar aprotic solvents for SN2 reactions).
  • Docking Studies : Predict binding modes to biological targets (e.g., kinases) using molecular dynamics simulations.

Case Study : A study on furopyrimidines used computational screening to prioritize analogs with optimal steric and electronic profiles .

How can contradictory biological activity data across similar derivatives be resolved?

Advanced Research Focus
Methodology :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability.
  • Controlled Replication : Standardize assay conditions (e.g., pH, temperature) to isolate confounding variables .

Example : Discrepancies in antifungal activity of pyrimidine derivatives were resolved by controlling for crystallinity differences in tested batches .

What role does Design of Experiments (DOE) play in optimizing the synthesis and purification of this compound?

Advanced Research Focus
Methodology :

  • Factor Screening : Identify critical variables (e.g., reaction time, catalyst loading) via fractional factorial designs.
  • Response Surface Modeling : Optimize yield and purity using central composite designs .
  • Case Study : A DOE approach reduced the number of experiments by 40% while achieving 92% purity in a pyrimidine synthesis workflow .

How are spectroscopic techniques (NMR, MS) applied to validate the structure and purity of this compound?

Basic Research Focus
Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., diethylamine protons as a triplet at δ 1.2–1.4 ppm) .
  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic distribution.
  • Purity Assessment : Use HPLC-UV/ELSD to quantify impurities (<0.5% threshold for pharmaceutical-grade material).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride
Reactant of Route 2
N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride

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